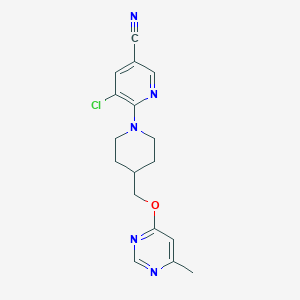
3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diiodo-4(4’-methoxyphenoxy)benzoic acid methyl ester: is a synthetic organic compound with the molecular formula C15H12I2O4 and a molecular weight of 510.06 g/mol . This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a hormone analogue that inhibits the growth of cancer cells by interfering with mitochondrial function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-4(4’-methoxyphenoxy)benzoic acid methyl ester typically involves the iodination of 4-(4’-methoxyphenoxy)benzoic acid methyl ester. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the iodine atoms, potentially leading to the formation of deiodinated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or aniline for amination.
Major Products:
Oxidation: Formation of 3,5-diiodo-4(4’-methoxyphenoxy)benzoic acid.
Reduction: Formation of 3,5-diiodo-4(4’-methoxyphenoxy)benzoic acid methyl ester with fewer iodine atoms.
Substitution: Formation of 3,5-dinitro-4(4’-methoxyphenoxy)benzoic acid methyl ester or 3,5-diamino-4(4’-methoxyphenoxy)benzoic acid methyl ester.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its role in inhibiting cancer cell growth by interfering with mitochondrial function .
- Studied for its effects on cellular processes such as apoptosis and cell cycle regulation .
Medicine:
- Potential therapeutic agent for cancer treatment due to its ability to inhibit tumor growth and angiogenesis .
- Explored for its effects on various biological targets and pathways .
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Applied in the development of new materials with specific properties .
Mecanismo De Acción
The compound exerts its effects by binding to the mitochondria of animal cells and preventing adenosine triphosphate (ATP) production, thereby inhibiting cellular energy metabolism . It disrupts microtubule assembly during cell division, leading to cell cycle arrest and apoptosis . The primary molecular targets include microtubules and various enzymes involved in cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
3,5-Diiodo-4(4’-methoxyphenoxy)benzoic acid: Similar structure but lacks the methyl ester group.
3,5-Diiodo-4(4’-methoxyphenoxy)benzoic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester group.
Uniqueness:
- The presence of the methyl ester group in 3,5-Diiodo-4(4’-methoxyphenoxy)benzoic acid methyl ester provides unique chemical properties and reactivity compared to its analogues.
- Its specific mechanism of action and ability to inhibit mitochondrial function and microtubule assembly make it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
methyl 3,5-diiodo-4-(4-methoxyphenoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I2O4/c1-19-10-3-5-11(6-4-10)21-14-12(16)7-9(8-13(14)17)15(18)20-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXPYXUQAYIUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2I)C(=O)OC)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2571111.png)

![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2571113.png)


![3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-N-(2-PHENYLETHYL)AZETIDINE-1-CARBOXAMIDE](/img/structure/B2571116.png)
![5-allyl-3-amino-4,6-dimethyl-N-(o-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2571118.png)

![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2571121.png)
![Methyl 2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B2571122.png)
![N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2571124.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide](/img/structure/B2571125.png)

![4-(4-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2571132.png)
